Cas no 2411221-30-0 (1-{3-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine)

1-{3-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine is a specialized epoxy-functionalized compound featuring a benzoyl-pyrrolidine core with an oxirane (epoxide) side chain. This structure imparts reactivity for cross-linking applications, making it valuable in polymer chemistry and material science. The epoxide group enables covalent bonding with nucleophiles, facilitating modifications in resins, adhesives, or coatings for enhanced mechanical and thermal properties. The aromatic benzoyl moiety contributes to stability and potential UV absorption, while the pyrrolidine ring may influence solubility and conformational flexibility. Suitable for controlled functionalization, this compound is of interest in synthetic organic chemistry and advanced material design, particularly where tailored epoxy reactivity or aromatic integration is required.
1-{3-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine structure
2411221-30-0 structure
Product name:1-{3-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine
CAS No:2411221-30-0
MF:C14H17NO3
Molecular Weight:247.289684057236
CID:5357169

1-{3-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine 化学的及び物理的性質

名前と識別子

    • 1-{3-[(oxiran-2-yl)methoxy]benzoyl}pyrrolidine
    • [3-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone
    • Z3991577404
    • 1-{3-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine
    • インチ: 1S/C14H17NO3/c16-14(15-6-1-2-7-15)11-4-3-5-12(8-11)17-9-13-10-18-13/h3-5,8,13H,1-2,6-7,9-10H2
    • InChIKey: DQAAQQXPUTWILS-UHFFFAOYSA-N
    • SMILES: O1CC1COC1=CC=CC(=C1)C(N1CCCC1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 301
  • トポロジー分子極性表面積: 42.1
  • XLogP3: 1.5

1-{3-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7562558-1.0g
1-{3-[(oxiran-2-yl)methoxy]benzoyl}pyrrolidine
2411221-30-0 95.0%
1.0g
$0.0 2025-03-22

1-{3-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine 関連文献

1-{3-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidineに関する追加情報

Professional Introduction to Compound with CAS No. 2411221-30-0 and Product Name: 1-{3-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine

Compound with the CAS number 2411221-30-0 and the product name 1-{3-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The molecular structure, characterized by a benzoyl group linked to a pyrrolidine ring, further modified by an oxiran-2-ylmethoxy moiety, suggests a multifaceted interaction capability with biological targets. This introduction aims to provide a comprehensive overview of the compound, its chemical properties, and its relevance in contemporary pharmaceutical research.

The benzoyl moiety is a well-documented pharmacophore in medicinal chemistry, often employed to enhance binding affinity and metabolic stability. In the context of 1-{3-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine, this group contributes to the compound's ability to interact with biological receptors. The pyrrolidine ring, a common scaffold in bioactive molecules, introduces additional conformational flexibility, which can be exploited to optimize pharmacokinetic profiles. The presence of the oxiran-2-ylmethoxy substituent adds another layer of complexity, potentially influencing both the compound's solubility and its ability to undergo further chemical modifications.

Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions. Studies have indicated that compounds featuring the pyrrolidine core often exhibit enhanced binding affinity to certain protein targets. In particular, modifications at the 3-position of the benzoyl group can significantly alter binding kinetics. The oxiran-2-ylmethoxy moiety, while less commonly encountered in drug candidates, has shown promise in stabilizing reactive intermediates during synthesis. This characteristic makes 1-{3-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine a valuable intermediate in multi-step synthetic pathways.

The chemical synthesis of this compound involves several key steps that highlight its structural complexity. The introduction of the oxiran-2-ylmethoxy group requires careful control of reaction conditions to prevent unwanted side reactions. Techniques such as nucleophilic substitution reactions have been employed to achieve this modification efficiently. Additionally, the coupling of the benzoyl group to the pyrrolidine ring necessitates high-yielding condensation reactions, often facilitated by catalysts that enhance reaction rates without compromising selectivity.

In vitro studies have begun to explore the biological activity of 1-{3-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine, revealing intriguing preliminary results. Initial screening assays have suggested potential interactions with enzymes involved in inflammatory pathways. The compound's ability to modulate these pathways could make it a candidate for therapeutic applications in conditions such as arthritis or inflammatory bowel disease. Further research is ongoing to elucidate the exact mechanism of action and identify potential off-target effects.

The structural features of this compound also make it an attractive candidate for derivatization studies. By systematically modifying various functional groups, researchers can explore how these changes affect biological activity and pharmacokinetic properties. For instance, replacing the oxiran-2-ylmethoxy group with alternative ether functionalities could alter solubility profiles while maintaining core binding interactions. Such modifications are crucial for optimizing drug candidates for clinical development.

Advances in synthetic methodologies have also enabled more efficient production scales for complex molecules like 1-{3-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine. Continuous flow chemistry techniques have been particularly promising in improving yields and reducing purification times. These innovations not only lower production costs but also enhance sustainability by minimizing waste generation. As pharmaceutical companies increasingly prioritize green chemistry principles, compounds like this one that can be synthesized efficiently are becoming more valuable.

The role of computational modeling in drug discovery cannot be overstated. Molecular docking studies have been instrumental in predicting how 1-{3-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine interacts with target proteins at an atomic level. These simulations provide critical insights into binding affinities and potential conformational changes upon drug-receptor complex formation. By integrating experimental data with computational predictions, researchers can refine their understanding of pharmacological mechanisms and guide further optimization efforts.

Future directions for research on this compound include exploring its potential as a lead molecule for new therapeutic agents. Collaborative efforts between synthetic chemists and biologists are essential to translate laboratory findings into clinical applications. Preclinical studies will be necessary to assess toxicity profiles and pharmacokinetic parameters before human trials can commence. Given its unique structural features, there is optimism that 1-{3-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine may pave the way for novel treatments in various therapeutic areas.

In conclusion, compound with CAS No. 2411221-30-0 and product name 1-{3-[Oxiran-2-ylmethoxy]benzoyl}pyrролидин represents a significant contribution to pharmaceutical chemistry due to its intricate structure and promising biological activities. Ongoing research continues to uncover its potential applications, making it a subject of great interest among scientists working on drug development solutions across multiple therapeutic domains.

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